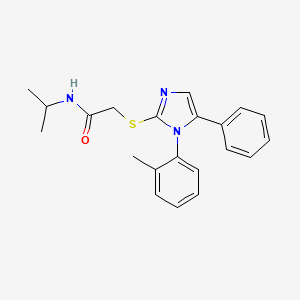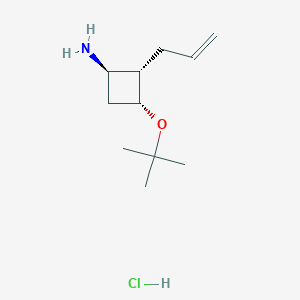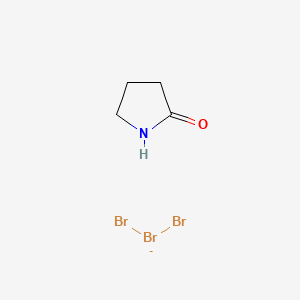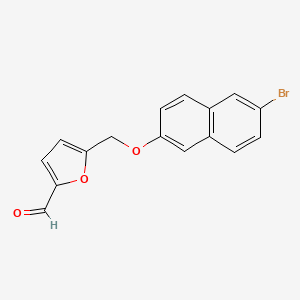![molecular formula C21H28BrN5O B2492357 1-[(2-ブロモフェニル)アセチル]-4-[(4-シクロヘキシル-4H-1,2,4-トリアゾール-3-イル)メチル]ピペラジン CAS No. 1396678-57-1](/img/structure/B2492357.png)
1-[(2-ブロモフェニル)アセチル]-4-[(4-シクロヘキシル-4H-1,2,4-トリアゾール-3-イル)メチル]ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C21H28BrN5O and its molecular weight is 446.393. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗真菌活性
この化合物の構造的特徴は、それを潜在的な抗真菌剤にします。研究者は、真菌病原体、特に表面および全身感染症を引き起こす真菌病原体に対するその有効性を調査してきました。 真菌細胞膜を破壊するか、重要な代謝経路を干渉することにより、この化合物は真菌性疾患の治療に対する新しいアプローチを提供する可能性があります .
抗がんの可能性
1,2,4-トリアゾール誘導体は、がん研究において注目を集めています。この化合物のユニークな構造は、細胞増殖に関与する特定の酵素または受容体を標的とすることで、がん細胞の増殖を阻害する可能性があります。 その細胞毒性、選択性、および抗がん剤候補としての可能性を評価するには、さらなる研究が必要です .
抗ウイルス特性
ウイルス感染の世界的な影響を考えると、抗ウイルス活性を持つ化合物は非常に重要です。研究者は、この化合物を含む1,2,4-トリアゾール誘導体の抗ウイルス可能性を調査してきました。 ウイルス複製または侵入機構を干渉する可能性があり、特定のウイルスに対するさらなる調査の対象となっています .
抗炎症効果
炎症は、自己免疫疾患から心臓血管疾患まで、さまざまな疾患に役割を果たしています。一部の1,2,4-トリアゾール誘導体は、サイトカイン、酵素、またはシグナル伝達経路を調節することにより、抗炎症効果を示します。 この化合物の抗炎症効果を調査することで、新しい治療戦略につながる可能性があります .
抗菌活性
この化合物の抗菌の可能性は、まだ広く研究されていませんが、その構造的特徴は、細菌細胞壁または重要なプロセスを破壊する可能性を示唆しています。 研究者は、グラム陽性菌とグラム陰性菌の両方に対するその活性を調査する可能性があります .
神経保護用途
中枢神経系は、酸化ストレスや神経変性疾患など、さまざまな損傷に対して脆弱です。一部の1,2,4-トリアゾール誘導体は、酸化損傷を軽減したり、神経伝達物質系を調節したりすることにより、神経保護効果を示します。 この化合物の神経健康への影響を調査することで、貴重な知見が得られる可能性があります .
代謝性疾患
1,2,4-トリアゾール骨格を持つ化合物は、糖尿病や肥満などの代謝性疾患の管理において有望であることが示されています。 この化合物の抗糖尿病剤としての可能性、または脂質代謝のモジュレーターとしての可能性は、さらなる調査に値します .
心臓血管系用途
心臓血管疾患の蔓延を考えると、血管、血小板、または心臓機能に影響を与える化合物は非常に重要です。 研究は限られていますが、この化合物の血管緊張、血小板凝集、または心臓収縮力への影響は、関連する可能性があります .
特性
IUPAC Name |
2-(2-bromophenyl)-1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O/c22-19-9-5-4-6-17(19)14-21(28)26-12-10-25(11-13-26)15-20-24-23-16-27(20)18-7-2-1-3-8-18/h4-6,9,16,18H,1-3,7-8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERNRYXXNUHUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)


![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)


![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B2492285.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2492294.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)
